molecular formula C16H22N2OS B7777134 3-(6-Methylheptan-2-yl)-2-sulfanyl-3,4-dihydroquinazolin-4-one

3-(6-Methylheptan-2-yl)-2-sulfanyl-3,4-dihydroquinazolin-4-one

Cat. No.: B7777134
M. Wt: 290.4 g/mol
InChI Key: LFXUBNZJISDFPA-UHFFFAOYSA-N
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Description

3-(6-Methylheptan-2-yl)-2-sulfanyl-3,4-dihydroquinazolin-4-one is a complex organic compound that belongs to the class of quinazolinones. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a sulfanyl group and a branched alkyl chain, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Methylheptan-2-yl)-2-sulfanyl-3,4-dihydroquinazolin-4-one typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of an appropriate anthranilic acid derivative with a suitable isothiocyanate, followed by alkylation and reduction steps. The reaction conditions often require the use of organic solvents such as dimethylformamide (DMF) and catalysts like triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(6-Methylheptan-2-yl)-2-sulfanyl-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the quinazolinone ring can be reduced to form corresponding alcohols.

    Substitution: The alkyl chain can be modified through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Alkyl halides and strong bases such as sodium hydride (NaH) are often employed.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(6-Methylheptan-2-yl)-2-sulfanyl-3,4-dihydroquinazolin-4-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(6-Methylheptan-2-yl)-2-sulfanyl-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. Additionally, the quinazolinone ring can interact with nucleic acids, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 3-(6-Methylheptan-2-yl)-2-sulfanylquinazolin-4-one
  • 3-(6-Methylheptan-2-yl)-2-sulfanyl-3,4-dihydroquinazoline
  • 3-(6-Methylheptan-2-yl)-2-sulfanyl-4-quinazolinone

Uniqueness

3-(6-Methylheptan-2-yl)-2-sulfanyl-3,4-dihydroquinazolin-4-one is unique due to its specific combination of a sulfanyl group and a branched alkyl chain, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-(6-methylheptan-2-yl)-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2OS/c1-11(2)7-6-8-12(3)18-15(19)13-9-4-5-10-14(13)17-16(18)20/h4-5,9-12H,6-8H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFXUBNZJISDFPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)N1C(=O)C2=CC=CC=C2NC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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